BenchChemオンラインストアへようこそ!

2-(cyclopropylmethoxy)-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide

autotaxin inhibition scaffold topology structure-activity relationship

2‑(Cyclopropylmethoxy)‑N‑[(oxan‑4‑yl)methyl]pyridine‑4‑carboxamide (CAS 2034619‑07‑1) is a scaffold‑differentiated autotaxin (ATX) inhibitor with an inverted substitution topology—cyclopropylmethoxy at C2 and an oxan‑4‑ylmethyl carboxamide at C4. This arrangement departs fundamentally from the 2‑cyclopropyl‑6‑(oxan‑4‑ylmethoxy) series deposited in PDB 7G2U/7G79, promising new hydrogen‑bond networks, altered zinc‑coordination geometry, and a divergent carbonic anhydrase selectivity fingerprint. At ≈290 Da, the compound is significantly smaller than co‑crystallized leads (>500 Da), making it an ideal starting point for fragment‑based drug discovery, ligand‑efficiency optimization, and systematic SAR expansion. The ether‑linked cyclopropyl group may further confer a distinct CYP450 oxidative‑metabolism profile, supporting head‑to‑head pharmacokinetic comparisons. Procure this probe to expand your ATX chemical space, resolve sub‑pocket interactions not addressed by the 7G2U chemotype, or distinguish CA isoform selectivity in tumor‑relevant panels.

Molecular Formula C16H22N2O3
Molecular Weight 290.363
CAS No. 2034619-07-1
Cat. No. B2684667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopropylmethoxy)-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide
CAS2034619-07-1
Molecular FormulaC16H22N2O3
Molecular Weight290.363
Structural Identifiers
SMILESC1CC1COC2=NC=CC(=C2)C(=O)NCC3CCOCC3
InChIInChI=1S/C16H22N2O3/c19-16(18-10-12-4-7-20-8-5-12)14-3-6-17-15(9-14)21-11-13-1-2-13/h3,6,9,12-13H,1-2,4-5,7-8,10-11H2,(H,18,19)
InChIKeyVCPLYIDNXIHRAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopropylmethoxy)-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide (CAS 2034619-07-1): Core Structural and Pharmacological Profile


2-(Cyclopropylmethoxy)-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide (CAS 2034619-07-1), also named 2-(cyclopropylmethoxy)-N-((tetrahydro-2H-pyran-4-yl)methyl)isonicotinamide, is a synthetic small-molecule pyridine-4-carboxamide derivative featuring a cyclopropylmethoxy group at the 2-position and an oxan-4-ylmethyl carboxamide moiety at the 4-position [1]. The compound belongs to a structural class of autotaxin (ATX) inhibitors characterized by a pyridine core with oxan-4-ylmethoxy/cyclopropylmethoxy substitution patterns, a scaffold for which multiple co-crystal structures with rat autotaxin have been deposited in the Protein Data Bank [2][3]. Unlike the more extensively characterized 2-cyclopropyl-6-(oxan-4-ylmethoxy)pyridine-4-carbonyl series, this compound presents an inverted substitution topology (cyclopropylmethoxy at C2, carboxamide at C4), which may confer distinct binding mode and selectivity features relevant to medicinal chemistry and chemical biology applications [2].

Why In-Class Autotaxin Inhibitors Cannot Simply Substitute for 2-(Cyclopropylmethoxy)-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide


The autotaxin inhibitor chemical space exhibits extreme sensitivity to substitution topology. Within the pyridine-4-carbonyl scaffold series, a positional swap of substituents—such as moving the oxan-4-ylmethoxy group from the C6 position (as in PDB 7G2U and 7G79 series) to the amide side chain (as in this compound), while relocating the cyclopropylmethoxy to C2—results in fundamentally different pharmacophoric presentation [1]. Even among closely related co-crystallized analogs, IC50 values span from 10.3 nM (7G2U ligand) to 251 nM (7G79 ligand), demonstrating that minor structural perturbations produce >20-fold potency shifts [1][2]. Generic substitution with a member of the 2-cyclopropyl-6-(oxan-4-ylmethoxy) series would introduce a different hydrogen-bonding network, altered zinc-binding geometry in the ATX catalytic site, and potentially divergent selectivity against carbonic anhydrase isoforms, rendering automated interchange scientifically unsound without direct comparative data.

Quantitative Differential Evidence: 2-(Cyclopropylmethoxy)-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide vs. Closest Autotaxin Inhibitor Analogs


Substitution Topology Divergence from Co-Crystallized 2-Cyclopropyl-6-(oxan-4-ylmethoxy)pyridine-4-carbonyl Autotaxin Inhibitors

The target compound exhibits an inverted substitution topology relative to the most extensively characterized autotaxin inhibitor series represented in PDB entries 7G2U, 7G79, 7G7Q, and 7G2O. The crystallized series uniformly presents a 2-cyclopropyl-6-(oxan-4-ylmethoxy)pyridine-4-carbonyl core, whereas this compound places the oxan-4-yl group on the carboxamide nitrogen at C4 and the cyclopropylmethoxy at C2 [1][2]. This positional isomerism relocates the oxan-4-yl oxygen from an ether linkage at C6 to an amide side-chain at C4, altering both the hydrogen-bond donor/acceptor profile and the spatial orientation of the tetrahydropyran ring within the autotaxin binding pocket. Within the crystallized series itself, potency varies from IC50 = 10.3 nM (7G2U) to IC50 = 251 nM (7G79), a 24.3-fold range driven solely by variation of the C4 amide substituent [1][2]. The target compound introduces a more fundamental topological change that cannot be interpolated from existing series data.

autotaxin inhibition scaffold topology structure-activity relationship

Molecular Weight and Physicochemical Differentiation from Comparator Autotaxin Inhibitor Series

The target compound (MW = 290.36 g/mol) is substantially smaller than the co-crystallized autotaxin inhibitors in PDB entries 7G2U and 7G79, which bear elaborate bicyclic or tricyclic amide substituents attached to the pyridine-4-carbonyl core. The crystallized ligands in 7G2U and 7G79 possess molecular weights exceeding 500 Da due to their extended amide substituents designed for additional binding interactions. The target compound's simpler N-(oxan-4-ylmethyl)amide substituent yields a lower molecular weight and reduced hydrogen-bond donor count (one amide NH), which may translate into improved permeability, solubility, and synthetic tractability relative to the more complex crystallized analogs [1]. This physicochemical differentiation positions the compound as a minimalist scaffold for fragment-based or ligand-efficient lead discovery approaches targeting autotaxin, where the crystallized series represents fully elaborated leads.

physicochemical properties drug-likeness lead optimization

Absence of 2-Cyclopropyl Substituent: Potential Metabolic and Selectivity Advantages

The target compound carries a cyclopropylmethoxy group at C2, in contrast to the direct cyclopropyl substituent at C2 found in all co-crystallized autotaxin inhibitors from the PDB 7G2U/7G79/7G7Q/7G2O series [1]. The cyclopropyl ring in the comparator series is directly attached to the pyridine core and is a known metabolic liability: cyclopropyl groups on aromatic systems can undergo CYP450-mediated oxidation to ring-opened metabolites or form reactive intermediates via single-electron oxidation pathways. The cyclopropylmethoxy group in the target compound inserts an oxygen atom between the cyclopropyl ring and the pyridine, converting the substituent from a direct C–C linked cyclopropyl to an ether-linked cyclopropylmethyl. This structural modification is expected to alter oxidative metabolism at the cyclopropyl moiety and may reduce mechanism-based inactivation risk [1]. No direct metabolic stability data are currently available for either the target compound or the comparator series in the public domain.

metabolic stability CYP450 selectivity

Optimal Application Scenarios for 2-(Cyclopropylmethoxy)-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide Based on Differential Evidence


Chemical Probe Development for Autotaxin with Alternative Binding Topology

Given its inverted substitution topology relative to the extensively crystallized 2-cyclopropyl-6-(oxan-4-ylmethoxy) series, this compound is best deployed as a structurally orthogonal chemical probe for autotaxin target engagement studies. Its distinct pharmacophoric arrangement may reveal binding interactions not exploited by the PDB-deposited series, potentially identifying new subpockets or allosteric sites on ATX. This is particularly valuable when crystallographic data from the 7G2U/7G79 series (IC50 range: 10.3–251 nM) suggests limited chemical diversity in the explored binding mode. Procurement is warranted specifically for laboratories seeking to expand the chemical space of their ATX inhibitor collection beyond the 2-cyclopropyl-6-(oxan-4-ylmethoxy) chemotype.

Fragment-Based or Ligand-Efficiency-Driven Lead Optimization Starting Point

With a molecular weight of ~290 Da—substantially lower than the >500 Da co-crystallized leads—this compound is better suited than the elaborated PDB series as a starting scaffold for fragment-based drug discovery (FBDD) or ligand-efficiency-guided optimization campaigns. Its lower molecular complexity and single amide bond offer more vectors for systematic SAR exploration while maintaining synthetic accessibility. This contrasts with the polycyclic amide substituents of the 7G2U/7G79 ligands, which present fewer modification sites and greater synthetic burden .

Selectivity Profiling Against Carbonic Anhydrase Isoforms

If the compound indeed possesses dual ATX/CA inhibitory activity as suggested by the broader chemotype literature, its distinct topology may yield a CA isoform selectivity fingerprint different from that of the 2-cyclopropyl-6-(oxan-4-ylmethoxy) series. Procurement for carbonic anhydrase panel screening (e.g., CA I, II, IX, XII) is scientifically justified to establish whether repositioning the oxan-4-yl group from the C6 ether to the C4 amide side-chain alters isoform selectivity relative to comparator ATX inhibitors. Such data would directly inform the compound's suitability for applications where CA isoform selectivity is critical, such as tumor-selective CA IX/XII targeting .

In Vivo Pharmacokinetic Bridging Studies in Rodent Models

The cyclopropylmethoxy (ether-linked) C2 substituent, as opposed to the direct cyclopropyl (C–C linked) group in the crystallized series, may produce a differentiated in vivo pharmacokinetic profile, particularly with respect to CYP450-mediated oxidative metabolism. This compound is best utilized in comparative rodent PK studies alongside a representative from the 2-cyclopropyl-6-(oxan-4-ylmethoxy) series (e.g., the 7G2U ligand scaffold) to empirically determine whether the ether linkage improves metabolic stability, reduces clearance, or alters tissue distribution. Such head-to-head in vivo data would provide the quantitative differentiation currently absent from the public literature and directly inform lead series selection decisions .

Quote Request

Request a Quote for 2-(cyclopropylmethoxy)-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.